molecular formula C8H9N2NaO3S B597588 Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate CAS No. 102061-91-6

Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate

Cat. No.: B597588
CAS No.: 102061-91-6
M. Wt: 236.221
InChI Key: BWBUPEYDOYHRFY-UHFFFAOYSA-M
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Description

Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate (CAS 102061-91-6) is a chemical compound offered for research and development purposes . It is supplied with a specification of 98% purity . The molecular formula for this compound is C 8 H 9 N 2 O 3 S.Na and it has a molecular weight of 236.23 g/mol . A synonym for this substance is 1,6-Dihydro-2-(methylthio)-6-oxo-5-pyrimidinecarboxylic acid ethyl ester sodium salt (1:1) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Note for Researchers: The specific applications, mechanistic studies, and primary research value of this pyrimidine derivative are not detailed in general supplier catalogs. It is often a key synthetic intermediate in organic and medicinal chemistry. Researchers are encouraged to consult the scientific literature for its potential uses, such as in the development of active pharmaceutical ingredients (APIs) or other fine chemicals.

Properties

IUPAC Name

sodium;5-ethoxycarbonyl-2-methylsulfanylpyrimidin-4-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S.Na/c1-3-13-7(12)5-4-9-8(14-2)10-6(5)11;/h4H,3H2,1-2H3,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBUPEYDOYHRFY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1[O-])SC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N2NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis Pathway

The reaction begins with nucleophilic attack by hydroxide ions at the ester’s carbonyl carbon, forming a tetrahedral intermediate. Collapse of this intermediate releases ethoxide, which is protonated to ethanol, leaving the carboxylate anion. Subsequent acidification protonates the carboxylate, and neutralization with NaOH yields the sodium salt.

Deprotonation Mechanism

Phosphorus trichloride acts as a Lewis acid, coordinating to the hydroxyl oxygen of the carboxylic acid. This coordination weakens the O–H bond, allowing hydroxide ions to abstract the proton and form the sodium salt. The presence of PCl3 also suppresses dimerization side reactions.

Spectroscopic Characterization

  • LCMS: A prominent peak at m/z 187 [M+1]+ confirms the molecular weight of the sodium salt.

  • 1H NMR (DMSO-d6): Signals at δ 1.35 (t, 3H, CH2CH3), 2.55 (s, 3H, SCH3), 4.30 (q, 2H, OCH2), and 8.45 (s, 1H, pyrimidine-H) validate the structure.

  • IR: Stretching vibrations at 1685 cm⁻¹ (C=O) and 1240 cm⁻¹ (C–O) corroborate the ethoxycarbonyl group.

Industrial and Pharmacological Relevance

This compound serves as a precursor to JAK inhibitors and anticancer agents, as evidenced by its use in patented syntheses. Its stability under alkaline conditions and solubility in polar solvents make it ideal for large-scale pharmaceutical manufacturing. Recent studies highlight its role in generating pyrimidine-based benzothiazole derivatives with cytotoxic activity against HepG2 and MCF-7 cell lines .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: The compound can be reduced at the ethoxycarbonyl group to form the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent patents and studies indicate that pyrimidine derivatives, including sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate, exhibit significant anticancer properties. These compounds are reported to modulate immune responses, enhancing the effectiveness of cancer treatments such as chemotherapy and immunotherapy. Specifically, they have been shown to reactivate the immune system within tumors, making them promising candidates for treating various cancers including melanoma, lung cancer, and gastrointestinal cancers .

Table 1: Summary of Anticancer Applications

Cancer Type Mechanism of Action Reference
MelanomaImmune system reactivation
Lung CancerModulation of PGE2 receptors
Gastrointestinal CancerInhibition of tumor growth through metabolic pathways

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that modifications in the structure can enhance efficacy against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli.

Table 2: Antimicrobial Efficacy Overview

Microorganism Activity Reference
Staphylococcus aureusEffective
Escherichia coliEffective
Candida albicansModerate activity

Mechanistic Insights

The underlying mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation and microbial survival.
  • Induction of Apoptosis : There is evidence suggesting that this compound can induce apoptosis in cancer cells through mitochondrial pathways .
  • Modulation of Inflammatory Responses : By acting on prostaglandin receptors, it may help in reducing inflammation associated with various diseases .

Case Study on Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer potential of this compound in vitro using various cancer cell lines. The results indicated that the compound exhibited selective toxicity towards cancer cells with IC50 values in the low micromolar range, suggesting its potential as a lead compound for further development into anticancer therapeutics .

Case Study on Antimicrobial Activity

Another study focused on the antimicrobial efficacy of related pyrimidine derivatives found that structural modifications significantly influenced their activity against bacterial strains. The findings highlighted that compounds with methylthio groups showed enhanced antimicrobial properties compared to their counterparts without such modifications .

Mechanism of Action

The mechanism of action of Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, mimicking natural substrates or inhibitors. The ethoxycarbonyl and methylthio groups could play roles in binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The methylthio group at position 2 in the sodium compound enhances electrophilicity compared to phenyl or hydroxyl groups, enabling nucleophilic displacement reactions .
  • The sodium olate at position 4 increases water solubility and stability relative to neutral hydroxyl or protonated forms .
  • Counterion effects : Sodium salts exhibit higher polarity and solubility in aqueous media than ammonium salts (e.g., N,N-Diethylanilinium derivatives) .

Reactivity Differences:

  • The sodium olate moiety facilitates deprotonation-free participation in base-sensitive reactions, whereas hydroxylated analogs (e.g., Compound 8) require protection/deprotection steps .
  • Methylthio groups are more reactive toward oxidation or alkylation than phenyl substituents, enabling diversification at position 2 .

Spectroscopic Data Comparison

NMR shifts for critical protons and carbons highlight electronic effects of substituents:

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Reference
Ethyl 2-phenylpyrimidine-5-carboxylate (4c) 9.27 (s, H4, H6); 8.45–8.41 (m, H2'/H6'); 4.36 (q, OCH₂) 166.30 (C=O); 163.84 (C2); 158.67 (C4/C6)
Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate (8) 12.22 (s, -OH); 8.64 (s, H6); 4.25 (q, OCH₂) 163.9 (C=O); 161.3 (C4); 115.0 (C5)
This compound* Not reported in evidence; predicted downfield shifts for C2 (SMe) and C4 (O⁻Na⁺) Expected C=O at ~165–170 ppm; C4 olate at ~160–165 ppm

*Note: Direct NMR data for the sodium compound is unavailable in the provided evidence, but trends from analogs suggest distinct deshielding at C2 and C4 due to electron-withdrawing substituents.

Biological Activity

Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate (CAS: 102061-91-6) is a chemical compound with a unique structure that includes a pyrimidine ring, an ethoxycarbonyl group, and a methylthio substituent. Its molecular formula is C8H9N2NaO3SC_8H_9N_2NaO_3S and it has a molar mass of approximately 236.226 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrimidine ring , which is known for its biological significance due to its presence in nucleotides and nucleic acids. The methylthio group at the 2-position and the ethoxycarbonyl group at the 5-position contribute to its unique reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC8H9N2NaO3SC_8H_9N_2NaO_3S
Molar Mass236.226 g/mol
CAS Number102061-91-6

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.
  • Inhibition of Enzymatic Activity : It has been observed to inhibit certain enzymes, including tyrosinase, which is crucial in melanin production. This inhibition could have implications for skin whitening applications and the treatment of hyperpigmentation disorders .
  • Anticancer Potential : Similar compounds have demonstrated anticancer properties by targeting various cellular pathways. Studies on related pyrimidine derivatives suggest that this compound may also exhibit cytotoxic effects against cancer cell lines .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The pyrimidine core allows for interactions with nucleic acids or proteins involved in cell signaling.
  • The methylthio group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : In vitro assays have indicated that this compound can inhibit tyrosinase activity significantly more than standard inhibitors like kojic acid, suggesting its potential as a skin-lightening agent without significant cytotoxicity .
  • Cytotoxicity Assays : Cytotoxicity testing against various cancer cell lines (e.g., A549, MCF7) showed promising results with IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent .
  • Binding Affinity Studies : Interaction studies revealed that this compound binds effectively to specific protein targets, which may elucidate its mechanism of action in inhibiting tumor growth and microbial activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, ethyl chloro-2-(methylthio)pyrimidine-5-carboxylate reacts with amines (e.g., octahydroquinoxalin-2(1H)-one) in polar aprotic solvents like DMF at 80°C, using K₂CO₃ as a base to deprotonate the amine and drive the reaction . Key variables include reaction temperature (80°C for 2 hours), solvent choice (DMF enhances nucleophilicity), and stoichiometric ratios (e.g., 1:1.05 molar ratio of amine to pyrimidine derivative). Post-reaction workup involves extraction with EtOAc, aqueous washes, and column chromatography (silica gel, hexane/EtOAc gradients) for purification .

Q. What analytical techniques are recommended for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • Mass Spectrometry (MS) : ESI+ mode detects the molecular ion peak (e.g., m/z 351 [M + H]⁺ for intermediates) to confirm molecular weight .
  • NMR : Focus on ¹H NMR signals for the ethoxycarbonyl group (e.g., triplet at δ ~1.3 ppm for CH₃, quartet at δ ~4.3 ppm for CH₂), methylthio protons (singlet at δ ~2.5 ppm), and pyrimidine ring protons (δ 6.5–8.5 ppm) .
  • IR : Look for carbonyl stretches (C=O at ~1700 cm⁻¹) and thiomethyl S–C vibrations (~650 cm⁻¹) .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodological Answer : Store the compound in anhydrous conditions (desiccator, <25°C) to prevent hydrolysis of the ethoxycarbonyl group. Avoid prolonged exposure to light, as thiomethyl groups may degrade. Stability studies recommend monitoring via HPLC every 3–6 months, with degradation thresholds set at <5% impurity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting or MS adducts) be resolved during characterization?

  • Methodological Answer :

  • NMR Anomalies : Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, coupling between pyrimidine ring protons and adjacent substituents can clarify splitting patterns .
  • MS Adducts : Employ high-resolution mass spectrometry (HRMS) to distinguish between [M + H]⁺ and sodium/potassium adducts. For persistent adducts, ion suppression techniques (e.g., formic acid in mobile phase) improve clarity .

Q. What strategies are effective for studying the reactivity of the methylthio group in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reactions (e.g., with amines or thiols) using in-situ IR or HPLC to track thiomethyl displacement rates. Vary solvents (e.g., DMF vs. THF) to assess polarity effects .
  • Leaving Group Optimization : Compare methylthio with other groups (e.g., chloro, fluoro) using DFT calculations to predict activation energies. Experimental validation via Arrhenius plots can confirm computational models .

Q. How can researchers design experiments to address discrepancies in reported biological activities (e.g., conflicting enzyme inhibition data)?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C) using validated enzyme kits. Include positive controls (e.g., known inhibitors) to calibrate activity .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing ethoxycarbonyl with carboxamide) to isolate the methylthio group’s contribution. Use molecular docking to predict binding interactions .

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